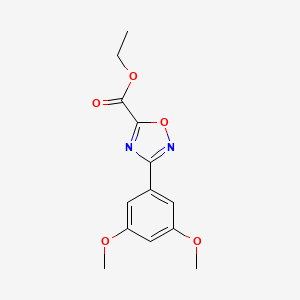

Ethyl 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate

Description

Properties

Molecular Formula |

C13H14N2O5 |

|---|---|

Molecular Weight |

278.26 g/mol |

IUPAC Name |

ethyl 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate |

InChI |

InChI=1S/C13H14N2O5/c1-4-19-13(16)12-14-11(15-20-12)8-5-9(17-2)7-10(6-8)18-3/h5-7H,4H2,1-3H3 |

InChI Key |

XCVKXPXYFLHYJR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CC(=CC(=C2)OC)OC |

Origin of Product |

United States |

Chemical Reactions Analysis

Synthetic Routes to Ethyl 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate

The compound is typically synthesized via cyclization reactions between amidoximes and activated esters. Key methods include:

Microwave-Assisted Cyclization

A solvent-free microwave irradiation method using arylamidoximes and ethyl hexanoate derivatives in the presence of K₂CO₃ yields 1,2,4-oxadiazoles in 8 minutes with 80% efficiency . For example:

textReaction: Arylamidoxime + Ethyl hexanoate → 1,2,4-oxadiazole derivative Conditions: Microwave (650 W, 8 min), K₂CO₃ Yield: 71–86%[4]

This approach minimizes side reactions and improves regioselectivity compared to conventional heating.

Ester Hydrolysis

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid, enabling further derivatization (e.g., amide coupling) .

Amide Formation

The compound reacts with primary or secondary amines to generate bioactive amides. For instance:

textReaction: this compound + Amine → Amide derivative Conditions: DMF, rt, 12–24 h Example: Synthesis of amide **25** (Scheme 2 in [6]) Application: Inhibitors of polyketide synthase enzymes[6]

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions introduce substituents to the oxadiazole ring. A representative Suzuki-Miyaura coupling:

textReaction: Bromide intermediate + Boronic acid → Biaryl-oxadiazole Conditions: Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane, 120°C Yield: 44–87%[7]

Comparative Analysis of Reaction Conditions

Mechanistic Insights

-

Cyclization Mechanism : Amidoximes attack the carbonyl carbon of esters to form a tetrahedral intermediate, which undergoes cyclization and dehydration (Scheme 2 in ) .

-

Electronic Effects : The 3,5-dimethoxy groups stabilize the oxadiazole ring via resonance, enhancing electrophilicity at the C-5 position for nucleophilic attacks .

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | Substituent at Position 3 | Molecular Weight (g/mol) | logP (Predicted) | Key Biological Features |

|---|---|---|---|---|

| Ethyl 3-(3,5-dimethoxyphenyl)-... | 3,5-dimethoxyphenyl | ~280 | 2.8 | Moderate lipophilicity, potential CNS activity |

| Ethyl 3-(3,4-dimethoxyphenyl)-... (Isomer) | 3,4-dimethoxyphenyl | ~280 | 2.7 | Enhanced π-π stacking, planar structure |

| Ethyl 3-(4-ethyl-3,5-dioxo-2-phenyltriazin-6-yl)-... | Triazin-6-yl | ~400 | 3.5 | High polarity, enzymatic binding affinity |

| I-2 (Patent example) | Pyrazin-2-yl with trifluoromethyl groups | ~450 | 4.5 | Kinase inhibition, improved metabolic stability |

Research Findings and Implications

- Electronic Effects : The 3,5-dimethoxy configuration provides balanced electron donation, stabilizing the oxadiazole ring while maintaining reactivity for nucleophilic substitutions. In contrast, trifluoromethyl groups in patent derivatives create electron-deficient regions, favoring interactions with electron-rich enzymatic residues .

- Biological Activity : The dimethoxyphenyl analogue’s moderate logP suggests suitability for peripheral targets, whereas trifluoromethylated derivatives may excel in CNS applications despite toxicity risks.

- Synthetic Accessibility : The target compound is likely synthesized via cyclization of amidoximes with activated esters, while triazine- or pyrazine-containing analogues require multi-step protocols involving heterocyclic coupling .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate, and how can reaction conditions be optimized for yield?

The synthesis typically involves cyclization of a nitrile precursor with hydroxylamine under reflux conditions, followed by esterification. Key optimization parameters include:

- Temperature : Maintaining 80–100°C during cyclization to prevent side reactions .

- Solvent polarity : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve reaction kinetics .

- Catalysts : Employing carbodiimide coupling agents to enhance oxadiazole ring formation . Yield improvements (70–85%) are achieved via controlled stoichiometry and real-time monitoring using TLC .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key features should researchers prioritize?

- 1H/13C NMR : Identify methoxy (δ 3.8–3.9 ppm), ester carbonyl (δ 165–170 ppm), and oxadiazole ring protons (δ 8.1–8.3 ppm) .

- IR Spectroscopy : Confirm ester C=O stretches (~1720 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 293 [M+H]+) validate molecular weight .

Q. How does the 3,5-dimethoxyphenyl substituent influence the compound’s physicochemical properties?

The electron-donating methoxy groups enhance lipophilicity (logP ~2.5), improving membrane permeability. They also stabilize the oxadiazole ring via resonance, reducing hydrolysis susceptibility .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported biological activities (e.g., anticancer vs. pro-oxidant effects)?

Discrepancies may arise from:

- Assay conditions : Varying redox environments (e.g., glutathione levels) can flip antioxidant/pro-oxidant outcomes .

- Protein binding : Human serum albumin (HSA) binding alters bioavailability; use equilibrium dialysis to quantify free fractions .

- Cell-line specificity : Test across multiple cancer lines (e.g., MCF-7 vs. HeLa) to identify target-dependent mechanisms .

Q. How can computational modeling predict binding interactions with tubulin or kinase targets?

- Molecular docking : Use AutoDock Vina to simulate binding at the colchicine site of tubulin (PDB: 1SA0). Focus on hydrogen bonding with β-tubulin residues (e.g., Val238) .

- MD simulations : Validate stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) . Experimental validation via SPR or ITC is recommended to quantify binding affinities .

Q. What methodologies resolve low yields in nucleophilic substitution reactions at the oxadiazole C-5 position?

Q. How do storage conditions impact compound stability, and what degradation pathways are observed?

- Hydrolysis : Ester groups degrade in aqueous buffers (pH <5 or >9); store in anhydrous DMSO at -20°C .

- Photodegradation : UV exposure cleaves the oxadiazole ring; use amber vials and inert atmospheres . LC-MS monitoring identifies major degradants (e.g., carboxylic acid derivatives) .

Key Notes

- Advanced questions emphasize mechanistic validation and troubleshooting.

- Citations reflect methodologies from structurally analogous compounds (e.g., trifluoromethyl or chlorophenyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.